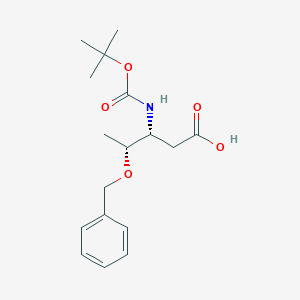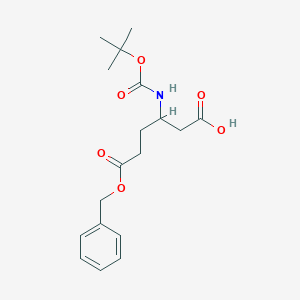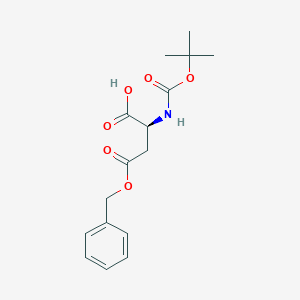
Boc-Glu(Osu)-Otbu
Vue d'ensemble
Description
“Boc-Glu(Osu)-Otbu” is a chemical compound with the molecular formula C18H28N2O8 . It is used in various chemical and biochemical applications.
Synthesis Analysis
“Boc-Glu(Osu)-Otbu” can be used for the solid-phase peptide synthesis . The synthesis process involves complex chemical reactions that require precise control of conditions to ensure the desired product is obtained.Molecular Structure Analysis
The molecular structure of “Boc-Glu(Osu)-Otbu” is defined by its molecular formula, C18H28N2O8 . The exact structure can be determined using various analytical techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “Boc-Glu(Osu)-Otbu” are complex and can vary depending on the conditions and the presence of other chemicals . Detailed analysis of these reactions would require specific experimental data.Physical And Chemical Properties Analysis
“Boc-Glu(Osu)-Otbu” is a solid compound . Its molecular weight is 400.43 . More detailed physical and chemical properties would require specific experimental measurements.Applications De Recherche Scientifique
Peptide Synthesis
“Boc-Glu(Osu)-Otbu” is used in the field of peptide synthesis . It’s particularly useful in the solid-phase peptide synthesis containing glutamate benzyl ester residues . This process is crucial in the creation of peptides, which are compounds consisting of two or more amino acids linked in a chain.
Drug Development
In medical research, “Boc-Glu(Osu)-Otbu” is used in drug development. The high purity and yield are essential for ensuring the effectiveness and safety of the drugs.
Clinical Trials
“Boc-Glu(Osu)-Otbu” also has applications in clinical trials. The synthesized peptides can be used in trials to test their efficacy and safety in treating various diseases.
Mécanisme D'action
Target of Action
Boc-Glu(Osu)-Otbu is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in a peptide chain, specifically those containing glutamate benzyl ester residues . These residues play a crucial role in the structure and function of the peptides.
Mode of Action
Boc-Glu(Osu)-Otbu interacts with its targets through a process known as solid-phase peptide synthesis . This method involves the step-by-step addition of amino acids to a growing peptide chain. Boc-Glu(Osu)-Otbu, being a glutamate derivative, is incorporated into the peptide chain during this process .
Biochemical Pathways
The incorporation of Boc-Glu(Osu)-Otbu into a peptide chain can affect various biochemical pathways, depending on the nature of the peptide being synthesized . The specific effects on biochemical pathways would depend on the role of the peptide in cellular processes.
Pharmacokinetics
The pharmacokinetics of Boc-Glu(Osu)-Otbu, like other compounds used in peptide synthesis, would depend on the properties of the final peptide product . Factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the peptide’s chemical structure, size, charge, and other characteristics.
Result of Action
The result of Boc-Glu(Osu)-Otbu’s action is the formation of a peptide with specific properties determined by the sequence of amino acids . The synthesized peptide can then exert its biological effects based on its structure and the biochemical pathways it influences.
Action Environment
The action, efficacy, and stability of Boc-Glu(Osu)-Otbu can be influenced by various environmental factors. These include the conditions under which the peptide synthesis occurs, such as temperature, pH, and the presence of other chemicals . Proper storage and handling of Boc-Glu(Osu)-Otbu are also crucial to maintain its stability and effectiveness .
Safety and Hazards
Propriétés
IUPAC Name |
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O8/c1-17(2,3)26-15(24)11(19-16(25)27-18(4,5)6)7-10-14(23)28-20-12(21)8-9-13(20)22/h11H,7-10H2,1-6H3,(H,19,25)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGDWIAZPUAPHR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562666 | |
| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Glu(Osu)-Otbu | |
CAS RN |
81659-82-7 | |
| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



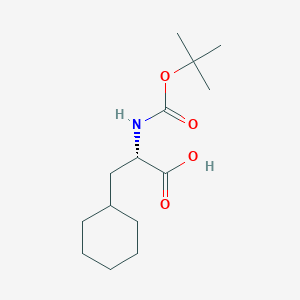
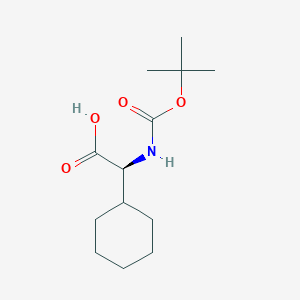

![(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558349.png)


